molecular formula C20H24BrN3O4S B2421216 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide CAS No. 896259-32-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide

Número de catálogo B2421216
Número CAS: 896259-32-8
Peso molecular: 482.39
Clave InChI: NKHIDBDXDRXYCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • HIV-1 Infection Prevention : A study by Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives similar to the compound . These antagonists can potentially be used as targeting preparations for the prevention of human HIV-1 infection.

  • Antibacterial Agents : Research by A. Khalil, M. Berghot, and M. Gouda (2010) synthesized new N-substituted imide derivatives as potential antibacterial agents. Their work involved derivatives that share structural similarities with the compound of interest.

  • Antifungal and Antituberculosis Agents : A 2011 study by S. A. E. El Bialy, Maria M. Nagy, and H. Abdel-Rahman focused on the efficient synthesis of compounds for potential use as antifungal and antituberculosis agents. These compounds, including derivatives of benzo[d][1,3]dioxol, showed promising activity against Mycobacterium tuberculosis and Candida albicans.

  • Synthesis of Phenoxo-Bridged Dicopper(II) Complexes : The study by P. Amudha, M. Thirumavalavan, and M. Kandaswamy (1999) involved the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. These complexes, which include derivatives of 4-methylpiperazin, have been investigated for their spectral, electrochemical, and magnetic properties.

  • Antipsychotic Drug Analogues : Research by T. Kohara, Hiroshi Tanaka, and others (2002) synthesized derivatives of 4-methylpiperazin as analogues of loxapine, a potent antipsychotic drug. These compounds demonstrated significant neu-roleptic activity.

  • Antimicrobial and Antiproliferative Activities : A 2020 study by E. Mansour, Asmaa Aboelnaga, E. Nassar, and Safaa I. Elewa synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. These compounds showed interesting biological properties as antimicrobial and antiproliferative agents.

  • Anti-Inflammatory and Lipoxygenase Inhibition : The research by M. Abbasi, A. Rehman, and others (2017) aimed to synthesize new sulfonamides bearing the 1,4-benzodioxin ring for their potential as antibacterial agents and for inflammatory ailments treatment.

  • Photodynamic Therapy for Cancer Treatment : A 2020 study by M. Pişkin, E. Canpolat, and Ö. Öztürk focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications in cancer treatment.

Propiedades

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S/c1-23-8-10-24(11-9-23)18(15-2-7-19-20(12-15)28-14-27-19)13-22-29(25,26)17-5-3-16(21)4-6-17/h2-7,12,18,22H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIDBDXDRXYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.